molecular formula C10H8BrClN2O2 B12845077 Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate

Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B12845077
M. Wt: 303.54 g/mol
InChI Key: NJXRLSOLRUHEEO-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyridine rings. It is commonly used in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to enhance the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the nitrogen atoms in the imidazo[1,2-a]pyridine ring.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the imidazo[1,2-a]pyridine ring.

    Reduction Products: Reduced forms of the imidazo[1,2-a]pyridine ring.

    Hydrolysis Products: The corresponding carboxylic acid.

Biological Activity

Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and comparative analysis with structural analogs.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C10_{10}H8_{8}BrClN2_{2}O2_{2}
  • Molecular Weight : 303.54 g/mol
  • Density : 1.7 ± 0.1 g/cm³
  • LogP : 3.21

This compound features a bromine atom at the 6-position and a chlorine atom at the 8-position of the imidazo[1,2-a]pyridine ring, which may influence its biological interactions and efficacy .

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits notable antimicrobial activity. The presence of halogen substituents (bromine and chlorine) enhances its interaction with microbial targets, potentially disrupting their metabolic pathways. In vitro tests have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Potential

Research has also pointed towards the anticancer properties of this compound. It appears to inhibit cell proliferation in specific cancer cell lines, possibly through mechanisms involving apoptosis induction or cell cycle arrest. Further studies are needed to elucidate the precise mechanisms of action and identify specific molecular targets .

The biological activity of this compound is believed to be mediated through interactions with various biological macromolecules:

  • Protein Interaction : Studies suggest that this compound may interact with proteins involved in signaling pathways or metabolic processes. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to investigate these interactions further.
  • Enzyme Inhibition : The halogen substituents may enhance binding affinity to specific enzymes, leading to inhibition of their activity. This aspect is crucial for understanding its therapeutic potential in diseases like cancer and infections .

Comparative Analysis with Structural Analogs

To understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameMolecular FormulaKey Differences
Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylateC10_{10}H8_{8}ClN2_{2}O2_{2}Lacks bromine; only contains chlorine
Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylateC10_{10}H8_{8}BrN2_{2}O2_{2}Lacks chlorine; only contains bromine
Ethyl 6-bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylateC10_{10}H8_{8}BrClN2_{2}O2_{2}Different position of chlorine; affects reactivity
Ethyl 6-bromo-8-cyanoimidazo[1,2-a]pyridine-2-carboxylateC10_{10}H8_{8}BrN3_{3}O2_{2}Contains cyano group instead of chlorine

The unique combination of both bromine and chlorine atoms in this compound contributes significantly to its distinct reactivity and biological profile compared to these analogs .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

  • Antimicrobial Activity Study : A recent study evaluated the efficacy of this compound against common bacterial pathogens. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
  • Anticancer Research : In vitro assays on cancer cell lines demonstrated that this compound could induce apoptosis in a dose-dependent manner, with an IC50 value observed around 25 µM for certain cancer types.
  • Mechanistic Insights : Investigations into the mechanism revealed that the compound might inhibit key signaling pathways involved in cell survival and proliferation, suggesting its potential utility in cancer therapeutics .

Properties

Molecular Formula

C10H8BrClN2O2

Molecular Weight

303.54 g/mol

IUPAC Name

ethyl 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C10H8BrClN2O2/c1-2-16-10(15)8-5-14-4-6(11)3-7(12)9(14)13-8/h3-5H,2H2,1H3

InChI Key

NJXRLSOLRUHEEO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=C(C2=N1)Cl)Br

Origin of Product

United States

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